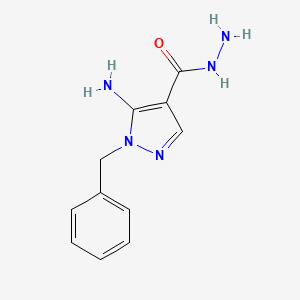

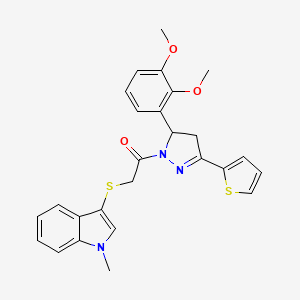

![molecular formula C8H9N3 B2495159 (2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile CAS No. 92875-89-3](/img/structure/B2495159.png)

(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile" typically involves reactions that yield dienes or trienes as linear condensation products when monomeric or "dimeric" malononitrile condenses with dimethylaminophenyl-propenone in nonpolar solvents. For instance, 2-Cyan-5-dimethylamino-3-phenyl-2,4-pentadienamide can be seen as an intermediate in the formation of pyridones from enamine ketones and cyanoacetamide, suggesting a pathway for synthesizing complex structures starting from simple nitrile reactions (Junek et al., 1971).

Molecular Structure Analysis

The molecular structure of compounds closely related to "(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile" is often determined using X-ray crystallography, revealing intricate details about their crystal systems, lattice parameters, and intermolecular interactions. For example, crystallographic studies on derivatives highlight the presence of strong intermolecular nonvalent interactions which significantly influence their structural arrangement and stability within the crystal lattice (Tammisetti et al., 2018).

Chemical Reactions and Properties

These compounds exhibit varied chemical reactivity, often forming stable isomers via Knoevenagel condensation between specific aldehydes and nitriles. The formation of stable E-isomers in solid states as zwitterionic forms for certain derivatives underlines the complex reactivity and isomerism prevalent in these chemical entities. Such reactions underscore the nuanced interplay between structure and reactivity, further influenced by the presence of substituents like the trifluoromethyl group (Jasiński et al., 2016).

Physical Properties Analysis

The physical properties of compounds akin to "(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile" are closely tied to their molecular structure, particularly in terms of solvatochromic behavior, crystallization patterns, and the formation of inclusion compounds. These properties not only provide insights into the compound's stability and reactivity but also hint at potential applications in material science and organic synthesis.

Chemical Properties Analysis

Chemical properties such as reactivity towards alkyl halides, formation of heteroaurate(I) complexes, and the potential for polymerization highlight the versatile chemical nature of these compounds. The ability to undergo reactions forming complex structures from simple organogold(I) species, for example, showcases the potential for creating novel materials with specific chemical functionalities (Koten et al., 2000).

Propriétés

IUPAC Name |

(Z,4E)-4-(dimethylaminomethylidene)pent-2-enedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11(2)7-8(6-10)4-3-5-9/h3-4,7H,1-2H3/b4-3-,8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMFNKPKADEDNP-ODYTWBPASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=CC#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=C/C#N)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

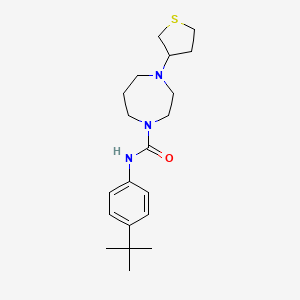

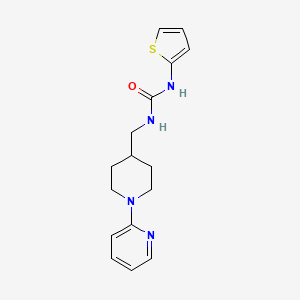

![5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2495087.png)

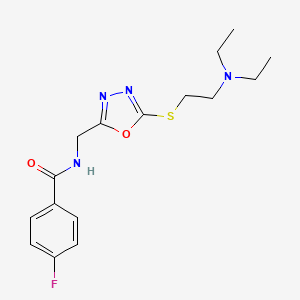

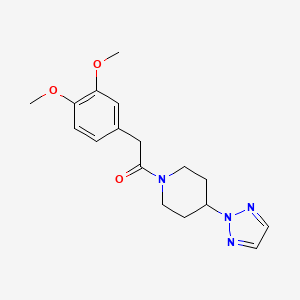

![[1-(4-Bromo-3-methylphenyl)-5-methyltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2495089.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495094.png)

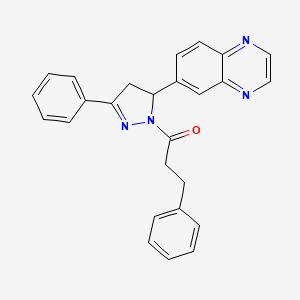

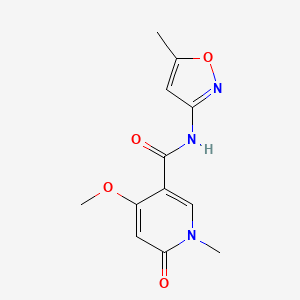

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2495097.png)